molecular formula C12H17F3N2O5 B12600248 2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid

2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid

Cat. No.: B12600248
M. Wt: 326.27 g/mol
InChI Key: QPUNZLDZWATINJ-HNCPQSOCSA-N
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Description

2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid is a complex organic compound that belongs to the spirocyclic family. This compound is characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. The presence of trifluoroacetic acid adds to its chemical stability and reactivity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid typically involves the use of commercially available reagents. One common method includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions to form the spirocyclic structure . The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or activating enzymatic functions. The trifluoroacetic acid component enhances its binding affinity and stability, making it a potent compound in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid stands out due to its unique spirocyclic structure combined with the presence of trifluoroacetic acid. This combination enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H17F3N2O5

Molecular Weight

326.27 g/mol

IUPAC Name

2-[(5R)-10-oxo-1,9-diazaspiro[4.5]decan-9-yl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O3.C2HF3O2/c13-8(14)7-12-6-2-4-10(9(12)15)3-1-5-11-10;3-2(4,5)1(6)7/h11H,1-7H2,(H,13,14);(H,6,7)/t10-;/m1./s1

InChI Key

QPUNZLDZWATINJ-HNCPQSOCSA-N

Isomeric SMILES

C1C[C@]2(CCCN(C2=O)CC(=O)O)NC1.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC2(CCCN(C2=O)CC(=O)O)NC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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